1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
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Description
This compound is a derivative of thiazole and piperazine . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Future Directions
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or pain by inhibiting certain enzymes or pathways .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity . For example, some thiazole derivatives can induce cell death in tumor cells, thereby exhibiting an antitumor effect .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of a compound .
properties
IUPAC Name |
4-(chloromethyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4S/c15-6-10-8-24-13(21-10)23-3-1-22(2-4-23)12-11(16)5-9(7-20-12)14(17,18)19/h5,7-8H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGVZNBWRMUBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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